molecular formula C12H21ClN2O3 B1522471 [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 1013921-00-0

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B1522471
CAS No.: 1013921-00-0
M. Wt: 276.76 g/mol
InChI Key: ULSBBPVLLBKLLQ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloro-acetyl group and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Carbamic Acid tert-Butyl Ester Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro-acetyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and bioactivity.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
  • 4-Amino-1-Boc-piperidine-4-carboxylic acid

Comparison:

  • Structural Differences: While similar in having a piperidine ring and carbamic acid tert-butyl ester group, the presence of the chloro-acetyl group in [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester distinguishes it from other compounds.
  • Chemical Properties: The chloro-acetyl group imparts unique reactivity, making it suitable for specific chemical reactions not possible with other similar compounds.
  • Applications: The unique structure of this compound allows for distinct applications in research and industry, setting it apart from other piperidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBBPVLLBKLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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